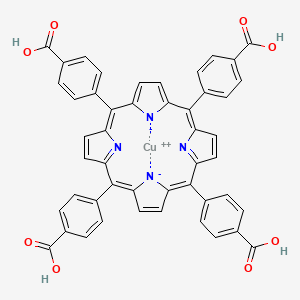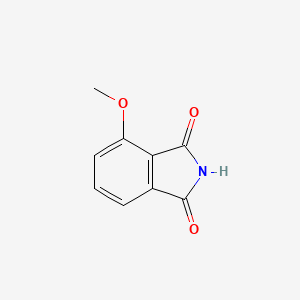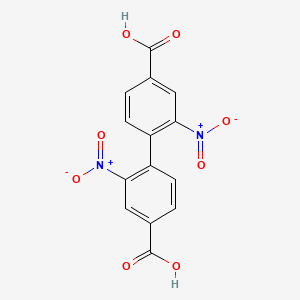
N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide
Overview
Description
N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide, also known as TFMMA, is a synthetic molecule . It has the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol .
Molecular Structure Analysis
The molecular structure of N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide can be represented by the SMILES stringCOc1cc(c(cn1)C(N)=O)C(F)(F)F . This representation encodes the structure of the molecule in a line notation. Physical And Chemical Properties Analysis
N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide is a solid compound . Its molecular weight is 234.18 g/mol . The compound’s empirical formula is C9H9F3N2O2 .Scientific Research Applications
Antineoplastic Activities
6-substituted nicotinamides, including methoxy derivatives, have been synthesized and evaluated for their antineoplastic activities. These compounds, including methoxy-nicotinamide, have shown moderate activity against leukemia in preliminary screenings, suggesting potential applications in cancer therapy (Ross, 1967).
Inhibitors of Nicotinamide N-Methyltransferase (NNMT)
NNMT, which catalyzes the N-methylation of nicotinamide and related compounds, plays a crucial role in various physiological and pathophysiological processes. Inhibitors of NNMT, potentially including methoxy-substituted nicotinamides, can be valuable for exploring biological and therapeutic hypotheses related to diseases where NNMT is implicated, such as certain cancers and metabolic disorders (Babault et al., 2018).
Role in Metabolic Disorders
A study on a small molecule analog of nicotinamide, which inhibits NNMT, highlights the enzyme's involvement in metabolic disorders. This inhibitor, which could include N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide derivatives, was effective in reducing symptoms of obesity and type-2 diabetes in animal models (Kannt et al., 2018).
Epigenetic Remodeling in Cancer
NNMT, overexpressed in various human cancers, contributes to tumorigenesis by altering the methylation potential of cancer cells. Compounds affecting NNMT, such as methoxy-substituted nicotinamides, could influence the epigenetic state and expression of pro-tumorigenic genes, providing insight into cancer therapies (Ulanovskaya et al., 2013).
Discovery of Bisubstrate Inhibitors
Research on bisubstrate inhibitors of NNMT, which may include N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide derivatives, provides valuable insights into the development of more potent and selective inhibitors. These inhibitors could advance our understanding of NNMT's role in disease and potentially lead to new therapeutic strategies (Babault et al., 2018).
Regulation of Hepatic Nutrient Metabolism
A study exploring the role of NNMT in hepatic nutrient metabolism highlights the impact of its inhibitors on glucose and cholesterol metabolism. This research suggests that modifying NNMT activity, potentially through compounds like N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide, could influence metabolic health (Hong et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N-methoxy-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-14(16-2)8(15)6-3-4-7(13-5-6)9(10,11)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJMGCWBSBHUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=C1)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

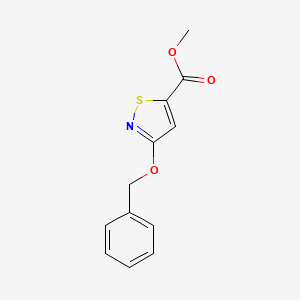
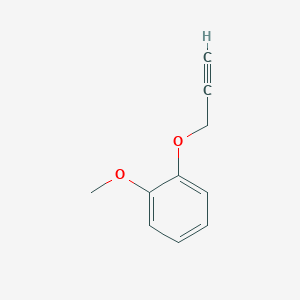
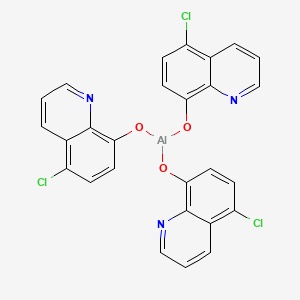
![Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3136401.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3136413.png)
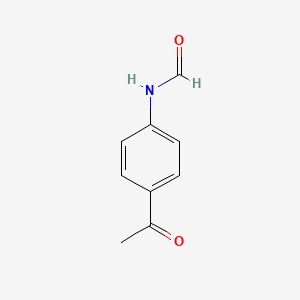

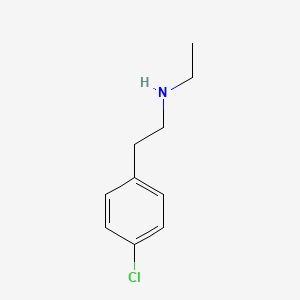
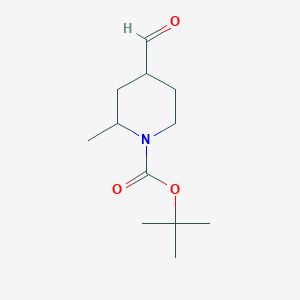
![2-{[(3-Fluorophenyl)amino]methyl}phenol](/img/structure/B3136439.png)
